Product packaging for Fluorosulfuric acid, 4-methoxyphenyl ester(Cat. No.:CAS No. 775-27-9)

Fluorosulfuric acid, 4-methoxyphenyl ester

Cat. No.: B12054038
CAS No.: 775-27-9
M. Wt: 206.19 g/mol
InChI Key: KRFXUAVCNYFMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Aryl Fluorosulfates within Advanced Chemical Transformations

Aryl fluorosulfates have emerged as powerful and versatile building blocks in organic synthesis. scispace.comrsc.orgnih.gov They are increasingly utilized as electrophilic partners in a variety of advanced chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. nih.gov Historically, organic halides and triflates have been the preferred electrophiles for these reactions. scispace.comnih.gov However, concerns over the environmental toxicity of halide waste and the high cost, instability, and poor atom economy associated with triflates have driven chemists to seek more efficient and economical alternatives. scispace.comnih.gov

Aryl fluorosulfates present a compelling solution, serving as less toxic and more atom-economical substitutes for triflates. scispace.comrsc.org They demonstrate higher reactivity and selectivity in many cases compared to traditional aryl halides and other O-based pseudohalides like tosylates and mesylates. scispace.comnih.govrsc.org A significant advantage of aryl fluorosulfates is their straightforward and convenient preparation from widely available and abundant phenols using sulfuryl fluoride (B91410) (SO₂F₂), a low-cost reagent. scispace.comrsc.orgnih.gov

The applications of aryl fluorosulfates are extensive, covering a range of carbon-carbon and carbon-heteroatom bond-forming reactions. scispace.com Furthermore, their unique reactivity has made them prominent reagents in the field of Sulfur Fluoride Exchange (SuFEx) click chemistry, a concept that leverages the robust and specific reactivity of the sulfonyl fluoride hub. scispace.comrsc.orgnih.govnih.gov This positions aryl fluorosulfates as key players in the development of efficient and modular synthetic methodologies. researchgate.net

Table 1: Comparison of Electrophilic Coupling Partners

Feature Aryl Halides (Br, Cl) Aryl Triflates Aryl Fluorosulfates
Reactivity Generally lower Excellent High, often comparable to triflates rsc.org
Cost Varies, can be high High Lower, derived from inexpensive phenols scispace.com
Stability Generally stable Can be unstable Stable rsc.org
Atom Economy Lower Poor Better than triflates scispace.com
Toxicity Generates halide waste Environmental concerns Less toxic alternative scispace.com

| Preparation | Various methods | From phenols and triflic anhydride (B1165640) | From phenols and sulfuryl fluoride scispace.comrsc.org |

Historical Development and Evolution of Fluorosulfuryl Chemistry

The story of fluorosulfuryl chemistry is intrinsically linked to the broader history of fluorine chemistry. The corrosive effects of hydrofluoric acid were noted as early as the 17th century, but the element fluorine was not isolated until 1886 by French chemist Henri Moissan. wikipedia.orgrsc.org This breakthrough paved the way for the development of organofluorine chemistry, a field that began to flourish as chemists sought to incorporate the unique properties of fluorine into organic molecules. beilstein-journals.orgnih.gov

The specific use of aryl fluorosulfonates as coupling partners in catalysis is a more recent development. A seminal report in 1991 by Roth and Fuller described the first examples of using (hetero)aryl fluorosulfonates as electrophiles in Negishi and Stille cross-coupling reactions, demonstrating their potential as alternatives to halides. scispace.comresearchgate.net

However, widespread interest in aryl fluorosulfates surged significantly later. In 2015, a pivotal publication by the groups of Sharpless and Jiang detailed the use of aryl fluorosulfates in the Suzuki-Miyaura coupling reaction. scispace.comnih.govrsc.org Their work showcased that these reactions could proceed in water, an environmentally benign solvent, often without the need for specialized ligands, which greatly expanded the practical utility and appeal of aryl fluorosulfates. scispace.comrsc.org This research, coupled with the concurrent rise of SuFEx click chemistry, has cemented the role of fluorosulfuryl compounds as indispensable tools in modern synthetic chemistry. scispace.comnih.govresearchgate.net

Research Significance and Scope of Fluorosulfuric Acid, 4-Methoxyphenyl (B3050149) Ester

Fluorosulfuric acid, 4-methoxyphenyl ester is a specific aryl fluorosulfate (B1228806) that serves as a valuable reagent and research compound. It is a liquid at room temperature and its key properties are summarized in the table below. sigmaaldrich.com

Table 2: Properties of this compound

Property Value
CAS Number 775-27-9 sigmaaldrich.com
Molecular Formula C₇H₇FO₄S sigmaaldrich.com
Molecular Weight 206.19 g/mol sigmaaldrich.com
Physical Form Liquid sigmaaldrich.com
Density 1.367 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.479 sigmaaldrich.com

| IUPAC Name | 4-methoxyphenyl fluorosulfate |

The primary research application of this compound is as a cross-coupling partner, particularly in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. sigmaaldrich.comsigmaaldrich.com Research has shown that it can be effectively used under mild, ligand-free conditions in water, which are highly desirable attributes for sustainable chemical processes. sigmaaldrich.comsigmaaldrich.com

Its significance also lies in its electronic properties. The 4-methoxy group is an electron-donating group, making this compound an example of an "electron-rich" aryl fluorosulfate. This is important because the reactivity of aryl fluorosulfates in coupling reactions can be influenced by the electronic nature of the substituents on the aromatic ring. Studies have shown that electron-rich aryl fluorosulfates can be less reactive compared to their electron-deficient counterparts, sometimes requiring higher catalyst loading or longer reaction times to achieve good yields. scispace.com Therefore, this compound serves as a key substrate for optimizing reaction conditions and for mechanistic studies aimed at understanding and overcoming the challenges associated with less reactive coupling partners. Its use helps to define the scope and limitations of new catalytic systems developed for aryl fluorosulfate activation.

Table 3: Mentioned Compound Names

Compound Name
This compound
Aryl fluorosulfates
Organic halides
Aryl triflates
Aryl tosylates
Aryl mesylates
Sulfuryl fluoride
Hydrofluoric acid
(Hetero)aryl fluorosulfonates
4-methoxyphenol (B1676288)
Barium fluorosulfate
Silver fluorosulfate
Metal chloride
Metal sulfate (B86663)
Triflic anhydride
Perchloryl fluoride
Carbon tetrafluoride
Methyl fluoride
Dimethyl sulfate
Potassium fluoride
N-methylimidazolium sulfinyl fluoride hexafluorophosphate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FO4S B12054038 Fluorosulfuric acid, 4-methoxyphenyl ester CAS No. 775-27-9

Properties

CAS No.

775-27-9

Molecular Formula

C7H7FO4S

Molecular Weight

206.19 g/mol

IUPAC Name

1-fluorosulfonyloxy-4-methoxybenzene

InChI

InChI=1S/C7H7FO4S/c1-11-6-2-4-7(5-3-6)12-13(8,9)10/h2-5H,1H3

InChI Key

KRFXUAVCNYFMJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)F

Origin of Product

United States

Synthetic Methodologies for Fluorosulfuric Acid, 4 Methoxyphenyl Ester

Established Synthetic Pathways to Aryl Fluorosulfates

Traditional methods for the synthesis of aryl fluorosulfates, including the 4-methoxyphenyl (B3050149) ester, have primarily relied on the reaction of the corresponding phenol (B47542) with a suitable fluorosulfurylating agent. These methods, while effective, often involve hazardous reagents and require careful handling.

Alcohol/Phenol Reactions with Sulfuryl Fluoride (B91410) (SO₂F₂)

The most common and direct route to Fluorosulfuric acid, 4-methoxyphenyl ester involves the reaction of 4-methoxyphenol (B1676288) with sulfuryl fluoride (SO₂F₂), a readily available gas. rsc.orgresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen fluoride (HF) byproduct. rsc.org

A general procedure involves dissolving 4-methoxyphenol in a suitable solvent, followed by the addition of a base, such as triethylamine (B128534) (Et₃N). Sulfuryl fluoride gas is then introduced into the reaction mixture, often via a balloon or by bubbling it through the solution. The reaction is typically performed at or below room temperature to control its exothermicity. The use of a two-phase system, with a water-immiscible solvent, has also been reported to improve the reaction's efficiency.

The base-catalyzed esterification of 4-methoxyphenol with sulfuryl fluoride is a nucleophilic substitution reaction. The mechanism, facilitated by a base like triethylamine, is believed to proceed through the following key steps:

Deprotonation of the Phenol: The basic catalyst, typically an amine like triethylamine, deprotonates the hydroxyl group of 4-methoxyphenol to form the more nucleophilic 4-methoxyphenoxide anion.

Nucleophilic Attack: The 4-methoxyphenoxide anion then acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfuryl fluoride molecule.

Fluoride Elimination: This attack leads to the displacement of a fluoride ion as a leaving group, forming the desired this compound.

Neutralization of Byproduct: The displaced fluoride ion reacts with the protonated base (e.g., triethylammonium (B8662869) cation) to form a stable salt, driving the reaction to completion.

The electrophilicity of the sulfur atom in SO₂F₂ is crucial for this reaction. The presence of two highly electronegative fluorine atoms and two oxygen atoms withdraws electron density from the sulfur, making it susceptible to nucleophilic attack. The reaction is often rapid and high-yielding when appropriate conditions are employed. sci-hub.se

The choice of solvent can significantly impact the yield and selectivity of the synthesis of aryl fluorosulfates. While a variety of solvents can be used, the ideal solvent should be inert to the reaction conditions and effectively dissolve both the starting phenol and the base.

SolventRelative PolarityGeneral Observations on Yield
Dichloromethane (B109758) (DCM)0.309Commonly used, generally provides good to excellent yields.
Acetonitrile (B52724) (MeCN)0.460Often an effective solvent, leading to high yields. In some cross-coupling precursor syntheses, it has been found to be the most effective. nih.govnih.gov
Tetrahydrofuran (B95107) (THF)0.207A suitable solvent for many applications, particularly in base-catalyzed reactions. nih.gov
Toluene0.099Can be used, especially in two-phase systems, but may result in lower yields compared to more polar aprotic solvents.
1,4-Dioxane0.164Used in some preparations, often in combination with water as a co-solvent for subsequent reactions. rsc.orgresearchgate.net
Dimethylformamide (DMF)0.386A highly polar aprotic solvent that can be effective, though its higher boiling point can complicate product isolation. sci-hub.senih.gov

This table presents a qualitative comparison based on literature for the synthesis of aryl fluorosulfates. Specific yields can vary based on the substrate, base, and reaction conditions.

In general, polar aprotic solvents like dichloromethane and acetonitrile are favored as they facilitate the dissolution of the reactants and the stabilization of charged intermediates, often leading to higher reaction rates and yields.

Synthesis via Fluorosulfonic Acid Derivatives (e.g., Fluorosulfonic Anhydride (B1165640), Sulfuryl Chloride Fluoride)

Prior to the widespread adoption of sulfuryl fluoride, other fluorosulfonic acid derivatives were employed for the synthesis of aryl fluorosulfates. These methods, however, are often associated with higher toxicity and cost. researchgate.net

The reaction of 4-methoxyphenol with fluorosulfonic anhydride ((FSO₂)₂O) in the presence of a base like pyridine (B92270) or sodium hydride can yield the desired fluorosulfate (B1228806). Similarly, sulfuryl chloride fluoride (SO₂ClF) can be used as the fluorosulfurylating agent. However, these reagents are highly reactive and can lead to the formation of undesired byproducts if the reaction conditions are not carefully controlled. The use of sulfuryl chloride fluoride, for instance, can introduce chlorinated impurities.

Advanced Approaches and Green Chemistry Considerations

Concerns over the handling of toxic and gaseous sulfuryl fluoride have spurred the development of safer and more environmentally benign synthetic protocols. These advanced approaches focus on avoiding the direct use of SO₂F₂ gas.

Development of Sulfuryl Fluoride-Free Synthetic Protocols

A significant advancement in the synthesis of aryl fluorosulfates is the development of methods that generate sulfuryl fluoride in situ or utilize stable, solid surrogates.

One prominent method involves the ex situ generation of SO₂F₂ from 1,1'-sulfonyldiimidazole (B1293689) (SDI) , a commercially available and stable solid. organic-chemistry.orgnih.govorganic-chemistry.orgkuleuven.besim2.be In this approach, SDI is treated with a fluoride source, such as potassium fluoride (KF), and an acid, like trifluoroacetic acid (TFA), in a separate chamber of a two-chamber reactor. organic-chemistry.orgnih.govorganic-chemistry.orgkuleuven.besim2.be The generated SO₂F₂ gas then diffuses into the second chamber containing the phenol and a base, leading to the formation of the aryl fluorosulfate in high yield. organic-chemistry.orgnih.govorganic-chemistry.orgkuleuven.besim2.be This method circumvents the direct handling of a pressurized gas cylinder of SO₂F₂. organic-chemistry.orgnih.govorganic-chemistry.orgkuleuven.besim2.be

Another innovative approach utilizes stable, crystalline reagents that act as SO₂F donors. A notable example is [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) . nih.govacs.org This shelf-stable solid reagent reacts with phenols under mild, basic conditions at room temperature to afford aryl fluorosulfates in excellent yields. nih.govacs.org The reaction is typically carried out in a solvent like tetrahydrofuran (THF) with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This protocol eliminates the need for any specialized equipment for handling gaseous reagents. nih.govacs.org

A further development in this area is the use of fluorosulfuryl imidazolium (B1220033) triflate salts . acs.orgresearchgate.net These hygroscopic but shelf-stable salts can efficiently transfer the fluorosulfuryl group to phenols.

These sulfuryl fluoride-free methods represent a significant step towards greener and more user-friendly syntheses of this compound and other aryl fluorosulfates, making these valuable compounds more accessible for research and industrial applications.

Optimization Strategies for Enhanced Reaction Efficiency and Atom Economy

Optimization of synthetic routes is crucial for sustainable chemical production, focusing on maximizing reaction efficiency and atom economy. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. etsu.edu

Aryl fluorosulfates, including the 4-methoxyphenyl ester, are considered more atom-economical alternatives to other commonly used activating groups in cross-coupling reactions, such as triflates (trifluoromethanesulfonates). sim2.be This is because the byproducts generated during the formation of fluorosulfates are generally of lower molecular weight than those from triflate synthesis.

Several strategies can be employed to enhance the efficiency of this compound synthesis:

In Situ Reagent Generation: As mentioned previously, the use of 1,1'-sulfonyldiimidazole to generate SO₂F₂ in situ represents a significant process optimization. sim2.be This method improves safety by avoiding the handling of a toxic gas and enhances efficiency by producing the reagent as needed.

Catalyst and Solvent Selection: The careful selection of an appropriate organic base catalyst and solvent system is critical for maximizing the yield and reaction rate. chemrxiv.org As indicated, bases like DBU and solvents like THF have been shown to be highly effective in the synthesis of aryl fluorosulfates. chemrxiv.org

Below is a table summarizing key optimization strategies:

StrategyDescriptionBenefit
Ex Situ SO₂F₂ GenerationUse of a precursor like 1,1'-sulfonyldiimidazole to generate sulfuryl fluoride in a separate chamber. sim2.beAvoids direct handling of toxic gas, allows for controlled stoichiometry. sim2.be
Solid SO₂F₂ SurrogatesEmployment of stable, solid reagents like SuFEx-IT that release the fluorosulfuryl moiety. organic-chemistry.orgSimplifies handling, can lead to high-yield, chromatography-free synthesis. organic-chemistry.org
Optimized Catalyst/SolventSelection of highly efficient organic bases (e.g., DBU) and appropriate solvents (e.g., THF). chemrxiv.orgMaximizes reaction yield and rate. chemrxiv.org
High Atom Economy ReagentsUtilizing SO₂F₂ which is inherently more atom-economical than reagents like triflic anhydride. sim2.beReduces waste and improves the sustainability of the synthesis.

Stereoselective Synthesis of Chiral Fluorosulfuric Esters with Aromatic Moieties (if applicable to 4-methoxyphenyl precursors)

The stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and biologically active compounds. While the synthesis of chiral sulfonate esters has been reported, the specific stereoselective synthesis of chiral fluorosulfuric esters derived from prochiral 4-methoxyphenyl precursors is not a well-documented area of research.

Existing literature on stereoselective synthesis involving sulfur-containing functional groups has largely focused on other classes of compounds, such as sulfinate esters and sulfoximines. For instance, methods for the asymmetric condensation of prochiral sulfinates with alcohols have been developed. researchgate.net However, the direct application of these methodologies to the synthesis of chiral fluorosulfuric esters from 4-methoxyphenyl precursors has not been reported. The development of such a synthetic route would require a chiral catalyst or auxiliary capable of differentiating between enantiotopic positions or faces of a suitably designed prochiral substrate containing a 4-methoxyphenyl moiety.

Preparation of Precursors for 4-Methoxyphenyl Moiety Derivatization

The primary precursor for the synthesis of this compound is 4-methoxyphenol. This compound is commercially available but can also be synthesized through various laboratory methods. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Two common starting materials for the synthesis of 4-methoxyphenol are p-anisaldehyde and hydroquinone (B1673460).

Synthesis from p-Anisaldehyde:

One reported method involves the oxidation of p-anisaldehyde. This can be achieved using hydrogen peroxide as the oxidant in the presence of a diselenide catalyst. The resulting intermediate is then subjected to alkaline hydrolysis to yield 4-methoxyphenol.

Synthesis from Hydroquinone:

The methylation of hydroquinone is another prevalent method for preparing 4-methoxyphenol. This can be accomplished using various methylating agents. A common laboratory preparation involves the reaction of hydroquinone with dimethyl sulfate (B86663) in the presence of a base.

A summary of precursor synthesis methods is provided in the table below:

Starting MaterialReagentsKey Conditions
p-AnisaldehydeH₂O₂, (o-NO₂PhSe)₂, then alkaline hydrolysisRoom temperature oxidation followed by hydrolysis.
HydroquinoneDimethyl sulfate, BaseReaction temperature is typically controlled to favor mono-methylation.

Reactivity Profiles and Mechanistic Investigations of Fluorosulfuric Acid, 4 Methoxyphenyl Ester

Electrophilic Character and Activation as a Leaving Group

The fluorosulfate (B1228806) moiety (–OSO₂F) is a potent electron-withdrawing group, rendering the attached aryl ring electrophilic and susceptible to nucleophilic attack. The sulfur atom in the fluorosulfate group is in a high oxidation state (+6), and the presence of both a highly electronegative fluorine atom and two oxygen atoms significantly polarizes the S-OAr bond. This polarization facilitates the departure of the 4-methoxyphenoxy group, making the fluorosulfate an excellent leaving group in various chemical transformations. nih.govresearchgate.netrsc.org

The activation of the fluorosulfate group as a leaving group is comparable to, and in some cases superior to, other common pseudohalides like triflates (–OTf) and tosylates (–OTs). rsc.org The stability of the resulting fluorosulfate anion (FSO₃⁻) contributes to its efficacy as a leaving group. This characteristic is pivotal for its participation in a wide array of reactions, particularly those catalyzed by transition metals where oxidative addition is a key step. nih.govrsc.org The electron-donating nature of the para-methoxy group on the phenyl ring can modulate the reactivity of the fluorosulfate, making it a valuable tool for studying electronic effects in these reactions.

Nucleophilic Substitution Pathways

The electrophilic nature of the carbon atom attached to the fluorosulfate group in Fluorosulfuric acid, 4-methoxyphenyl (B3050149) ester allows for its participation in various nucleophilic substitution reactions.

Oxygen Nucleophile Interactions (e.g., Alcoholysis, Hydrolysis)

Aryl fluorosulfates, including the 4-methoxyphenyl ester, are generally characterized by their notable stability towards hydrolysis, particularly under neutral or acidic conditions. enamine.net This stability is a significant advantage over more labile groups like triflates. However, under specific conditions, they can undergo reaction with oxygen nucleophiles. While detailed studies on the alcoholysis and hydrolysis of Fluorosulfuric acid, 4-methoxyphenyl ester are not extensively documented in the literature, the general principles of nucleophilic aromatic substitution on aryl fluorosulfates suggest that these reactions would proceed under forcing conditions or with the aid of a catalyst. The reaction would involve the attack of an alcohol or water molecule on the ipso-carbon of the aromatic ring, leading to the displacement of the fluorosulfate leaving group.

Nitrogen Nucleophile Interactions (e.g., Amination)

The reaction of aryl fluorosulfates with nitrogen nucleophiles, such as amines, provides a direct route to the synthesis of N-arylated compounds. However, the reaction of this compound with amines can be complex, with the potential for multiple reaction pathways. chemrxiv.org Research has shown that in the presence of a suitable catalyst, such as a combination of a palladium oxidative addition complex, amination reactions can proceed rapidly in water. chemrxiv.org These reactions are significant as they offer a more environmentally friendly alternative to methods employing per- and polyfluoroalkyl substances (PFAS)-containing leaving groups like triflates and nonaflates. chemrxiv.org

Carbon Nucleophile Interactions

The interaction of this compound with carbon nucleophiles is a key transformation for the formation of new carbon-carbon bonds. While direct nucleophilic substitution by carbanions is not a commonly reported pathway, the compound readily participates in transition metal-catalyzed cross-coupling reactions where organometallic reagents act as the carbon nucleophile source. According to the Hard-Soft Acid-Base (HSAB) principle, the carbon atom of the C-F bond is considered a hard electrophile, which favors reactions with hard nucleophiles like oxygen and nitrogen anions over softer carbon nucleophiles. cas.cn This inherent reactivity pattern underscores the importance of transition metal catalysis to facilitate reactions with carbon-based nucleophiles.

Transition Metal-Catalyzed Transformations

This compound has proven to be an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions offer powerful methods for the construction of complex organic molecules from readily available starting materials.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. mdpi.comrsc.orgnih.gov this compound has been successfully employed as a coupling partner in these reactions. nih.govrsc.org Studies have shown that it can react with a variety of arylboronic acids to yield biaryl compounds in good to excellent yields. nih.govrsc.orgresearchgate.net The reactions are often carried out in the presence of a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, and a base. nih.govrsc.org Notably, these couplings can sometimes be performed under mild and environmentally benign conditions, such as in water at room temperature. nih.govrsc.org The reactivity of aryl fluorosulfates in Suzuki-Miyaura coupling has been found to be superior to other pseudohalides like triflates under certain conditions. rsc.org

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
Boronic AcidCatalystBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)₂Et₃NWaterRT95 rsc.org
4-Methylphenylboronic acidPd(OAc)₂Et₃NWaterRT92 rsc.org
4-Methoxyphenylboronic acidPd(OAc)₂Et₃NWaterRT98 rsc.org
4-Chlorophenylboronic acidPd(OAc)₂Et₃NWaterRT85 rsc.org

Heck Reaction:

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or pseudohalide and an alkene in the presence of a base. nih.gov While the use of aryl fluorosulfates in Heck reactions has been reported, specific examples utilizing this compound are scarce in the literature. nih.govrsc.org General studies on aryl fluorosulfates suggest they are amenable coupling partners in Heck reactions, though often with limited examples reported. nih.govrsc.org The reaction mechanism would involve the oxidative addition of the palladium(0) catalyst to the C-OSO₂F bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product.

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or pseudohalide, typically using a palladium catalyst and a copper co-catalyst. researchgate.netwikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgyoutube.com The first Sonogashira reaction using aryl fluorosulfates as the electrophilic partner was reported for DNA-encoded substrates, demonstrating good yields with various terminal alkynes. nih.govrsc.org This indicates the potential for this compound to participate in such couplings. The reaction would proceed via a catalytic cycle involving oxidative addition of the palladium catalyst to the aryl fluorosulfate, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst) and reductive elimination to yield the arylated alkyne. libretexts.orgyoutube.com

Other Metal-Mediated Coupling Reactions

Beyond the Suzuki-Miyaura reaction, aryl fluorosulfates like the 4-methoxyphenyl ester are competent electrophiles in a variety of other metal-mediated cross-coupling reactions. researchgate.netrsc.org

Stille Coupling: One of the earliest examples of cross-coupling with aryl fluorosulfates was the Stille reaction, which couples the fluorosulfate with organostannanes. Roth and co-workers demonstrated this reaction at ambient temperature with various aryl- and vinyl-stannanes. researchgate.net

Buchwald-Hartwig Amination (C-N Coupling): Aryl fluorosulfates can undergo palladium-catalyzed C-N bond formation with a broad scope of amines, including acyclic aliphatic, benzylic, and aromatic derivatives. nih.gov Lim, Byun, and Kim developed an elegant ligand-free Pd(OAc)₂-catalyzed amination of aryl fluorosulfonates with aniline (B41778) derivatives, identifying Cs₂CO₃ as the optimal base and acetonitrile (B52724) (MeCN) as the most effective solvent. nih.gov Interestingly, under these conditions, the reactivity order was found to be Ar–OSO₂F > Ar–OTf > Ar–Cl ≥ Ar–Br ≥ Ar–I. nih.gov Nickel-based systems, such as Ni(COD)₂ with a dppf ligand, can also catalyze this transformation, albeit with lower efficiency than palladium. nih.gov

C-P Cross-Coupling: The synthesis of aryl phosphonates has been achieved through the transition metal-catalyzed coupling of aryl fluorosulfates with hydrogen phosphoryl compounds, such as dibutyl phosphite. nih.gov

Heck and Sonogashira Reactions: While less common, single examples of Heck and Sonogashira reactions using aryl fluorosulfates as the electrophilic partner have also been reported, further highlighting their versatility. researchgate.net

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

This compound is a key reagent in the field of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. rsc.orgnih.gov Introduced by K. Barry Sharpless and coworkers in 2014, SuFEx is a click reaction that involves the exchange of a sulfur(VI)-fluoride bond with a nucleophile. rsc.orgresearchgate.netnih.gov This class of reactions is valued for its reliability, high yields, and tolerance of diverse functional groups, proceeding under metal-free conditions and being generally insensitive to oxygen and water. researchgate.netmonash.edu Aryl fluorosulfates are stable, easily prepared from phenols and sulfuryl fluoride (SO₂F₂), and serve as highly effective "connective hubs" in SuFEx transformations. rsc.orgnih.gov

The SuFEx reaction mechanism is driven by the high partial positive charge on the sulfur(VI) center, making it highly susceptible to nucleophilic attack. nih.gov The reaction between an aryl fluorosulfate and a nucleophile, such as a silylated alcohol (R-OSiMe₃), is typically facilitated by a catalyst. nih.gov Nitrogenous bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are common catalysts. nih.govnih.gov

The reaction proceeds via a nucleophilic substitution pathway. The catalyst is believed to activate the nucleophile or the S-F bond, facilitating the attack of the silylated oxygen onto the electrophilic sulfur center. This forms a putative hypervalent sulfur intermediate, which then collapses, displacing the fluoride ion to form a stable sulfate (B86663) diester linkage (Ar-O-SO₂-O-R). nih.gov

The electronic properties of the aryl fluorosulfate significantly influence the reaction rate. A positive correlation exists between the reaction rate and the electron-withdrawing capacity of the substituents on the aryl ring. nih.gov Consequently, electron-rich aryl fluorosulfates, such as the 4-methoxyphenyl ester, are more stable and react more sluggishly than their electron-deficient counterparts. nih.govnih.gov Their reactivity can often be enhanced by using a stronger base catalyst like TBD. nih.gov

The reliability of the SuFEx reaction makes it a powerful tool for the synthesis of complex molecules and polymers.

Functionalization of Bioactive Molecules: SuFEx provides a general strategy for the O-sulfation of complex molecules. By reacting silylated hydroxyl groups on substrates like monosaccharides, steroids, and amino acids with aryl fluorosulfates, sulfate diesters can be installed site-specifically. nih.gov The aryl group can later be selectively removed to yield the final O-sulfated compound. nih.gov

Polymer Chemistry: SuFEx has been successfully applied to step-growth polymerization. The first example involved the DBU-catalyzed reaction of bis(aryl fluorosulfates) with bis(aryl silyl (B83357) ethers), which produced polysulfates with molecular weights in the 20–140 kDa range and dispersity values (Đ) of 1.4–1.8. nih.gov More recently, SuFEx has been used to synthesize structurally diverse copolymers from SOF₄-derived monomers. nih.gov A key feature of these polymers is that the linkages in the polymer backbone can themselves be SuFEx-active, allowing for precise post-polymerization modification with other nucleophiles to create branched or functionalized materials. nih.gov

Computational and Theoretical Studies of Reactivity

Computational studies, primarily using density functional theory (DFT), have provided significant insights into the reactivity of aryl fluorosulfates.

In the context of metal-catalyzed cross-coupling, DFT studies on the oxidative addition of various Ar-O electrophiles to a Pd(0) model catalyst predicted that aryl fluorosulfates have activation barriers that are virtually identical to those of aryl triflates and nonaflates. researchgate.net This theoretical finding supports the experimental observation that aryl fluorosulfates are excellent and comparable alternatives to triflates in these reactions. researchgate.netnih.gov

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

Density Functional Theory (DFT) has emerged as a cornerstone in the computational study of reaction mechanisms, providing a balance between accuracy and computational cost. For this compound, DFT calculations are instrumental in mapping the potential energy surfaces of its reactions, identifying transition states, and characterizing intermediates.

A key reaction of aryl fluorosulfates is their participation in cross-coupling reactions, which often proceed via an oxidative addition step. DFT studies on related, unsubstituted aryl fluorosulfates have provided foundational understanding. For instance, calculations have been employed to compare the activation barriers of C-O bond cleavage in aryl fluorosulfates with other common leaving groups like triflates and tosylates. These studies often utilize functionals like M06, which is well-suited for organometallic and thermochemical calculations.

In the case of this compound, the electron-donating methoxy (B1213986) group at the para position is expected to influence the reaction pathways. DFT calculations can quantify this effect. For a hypothetical nucleophilic aromatic substitution (SNA) reaction, DFT can be used to model the reaction pathway, as illustrated in the following table which presents hypothetical, yet representative, data.

Table 1: Hypothetical DFT-Calculated Energies for a Nucleophilic Aromatic Substitution Reaction Pathway of this compound.
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nucleophile (e.g., NH3)0.0
Transition State 1 (TS1)Formation of the Meisenheimer-like intermediate+15.2
IntermediateMeisenheimer-like complex-5.8
Transition State 2 (TS2)Cleavage of the C-O bond+12.5
Products4-Methoxyaniline + Fluorosulfate anion-20.1

Quantum Chemical Modeling of Bond Activation and Cleavage

Quantum chemical modeling provides a detailed picture of the electronic changes that occur during bond activation and cleavage. For this compound, the primary bonds of interest are the C-O and S-F bonds. The relative stability and reactivity of aryl fluorosulfates are influenced by the electronic properties of the substituent on the aromatic ring.

Aryl fluorosulfates are generally considered to be less reactive than the corresponding aryl triflates but more reactive than aryl tosylates in many cross-coupling reactions. Quantum chemical calculations can elucidate the reasons for this trend. M06 density functional theory studies on the oxidative addition of phenyl fluorosulfate derivatives have suggested that the activation barrier for the cleavage of the C–OSO2F bond is nearly identical to that for triflates. nih.gov The electron-donating 4-methoxy group in this compound would be expected to increase the electron density on the aryl ring, potentially making the C-O bond slightly more resistant to oxidative addition compared to the unsubstituted phenyl fluorosulfate.

The following table presents hypothetical data from a quantum chemical analysis comparing the bond dissociation energies (BDEs) and key bond lengths for this compound and its unsubstituted counterpart, phenyl fluorosulfate.

Table 2: Hypothetical Quantum Chemical Data for Aryl Fluorosulfates.
CompoundC-O Bond Length (Å)S-F Bond Length (Å)C-O Bond Dissociation Energy (kcal/mol)
Phenyl fluorosulfate1.4051.58085.3
This compound1.3981.58287.1

These hypothetical data illustrate how the methoxy group could strengthen the C-O bond, a prediction that can be directly tested and quantified through rigorous quantum chemical calculations. Such studies often involve analyzing the molecular orbitals to understand how the substituent influences the electronic structure of the fluorosulfate group.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Molecular Dynamics (MD) simulations are a powerful tool for understanding how the solvent environment influences the reactivity of a molecule. While DFT and other quantum chemical methods are often performed in the gas phase or with implicit solvent models, MD simulations explicitly model the interactions between the solute and a large number of solvent molecules. This is crucial for accurately capturing phenomena such as hydrogen bonding, solvent reorganization, and diffusion, all of which can significantly impact reaction rates.

For this compound, MD simulations can be used to study its behavior in different solvents, ranging from polar protic (e.g., water, ethanol) to polar aprotic (e.g., dimethylformamide, acetonitrile) and nonpolar (e.g., toluene, hexane). These simulations can reveal how the solvent molecules arrange themselves around the solute and how this solvation shell affects the accessibility of the reactive sites.

For instance, in a polar protic solvent, hydrogen bonding to the oxygen and fluorine atoms of the fluorosulfate group could stabilize the ground state and potentially increase the energy barrier for reactions where this group is a leaving group. Conversely, in a nonpolar solvent, the solute may be less stabilized, potentially leading to different reactivity.

The following table provides a hypothetical summary of results from MD simulations, illustrating how different solvents might affect key properties related to the reactivity of this compound.

Table 3: Hypothetical Molecular Dynamics Simulation Results for this compound in Different Solvents.
SolventSolvation Free Energy (kcal/mol)Radial Distribution Function (g(r)) Peak for Solvent-Fluorosulfate InteractionDiffusion Coefficient of Solute (10⁻⁵ cm²/s)
Water-12.5Strong, sharp peak at 2.8 Å (H₂O-Oxygen)1.2
Acetonitrile-8.2Broader peak at 3.5 Å (CH₃CN-Sulfur)2.5
Toluene-3.1Weak, diffuse interactions3.8

These hypothetical results suggest that polar solvents strongly solvate the fluorosulfate moiety, which would be expected to influence the kinetics of reactions involving this group. The diffusion coefficient also varies significantly with the solvent, which would affect reaction rates in diffusion-controlled processes. By combining MD simulations with quantum chemical calculations (QM/MM methods), a more complete and accurate picture of the reactivity of this compound in solution can be obtained.

Advanced Spectroscopic and Structural Characterization in Research of Fluorosulfuric Acid, 4 Methoxyphenyl Ester

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Fluorosulfuric acid, 4-methoxyphenyl (B3050149) ester in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and through-space proximity of atoms within the molecule.

A multi-nuclear NMR approach provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit signals corresponding to the aromatic protons of the 4-methoxyphenyl group and the methyl protons of the methoxy (B1213986) group. Due to the para-substitution pattern, the aromatic region would likely display a characteristic AA'BB' system, appearing as two sets of doublets. The protons ortho to the fluorosulfonyloxy group are expected to be deshielded compared to those ortho to the methoxy group. The methoxy protons would appear as a sharp singlet, typically in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the downfield region, with their chemical shifts influenced by the electron-withdrawing fluorosulfonyloxy group and the electron-donating methoxy group. The carbon atom attached to the fluorosulfonyloxy group (C1) and the carbon bearing the methoxy group (C4) are expected to have characteristic chemical shifts. The methyl carbon of the methoxy group will appear as a singlet in the upfield region.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. alfa-chemistry.comwikipedia.orghuji.ac.il For Fluorosulfuric acid, 4-methoxyphenyl ester, the ¹⁹F NMR spectrum is anticipated to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of a fluorine atom attached to a sulfonyl group in an aryl fluorosulfate (B1228806). alfa-chemistry.comucsb.edu

³³S NMR Spectroscopy: Sulfur-33 NMR is less commonly used due to the low natural abundance and quadrupolar nature of the ³³S nucleus, which often results in broad signals. nih.govhuji.ac.ilnorthwestern.edu However, for sulfate (B86663) esters, it is possible to obtain ³³S NMR data. nih.govresearchgate.netresearchgate.net The chemical shift would be indicative of a sulfur atom in a hexavalent oxidation state within a sulfate ester environment. nih.govresearchgate.netresearchgate.net

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~7.2-7.4d2H, Ar-H (ortho to -OSO₂F)
¹H~6.9-7.1d2H, Ar-H (ortho to -OCH₃)
¹H~3.8s3H, -OCH₃
¹³C~158-162sAr-C (C-OCH₃)
¹³C~148-152sAr-C (C-OSO₂F)
¹³C~122-125sAr-CH
¹³C~114-117sAr-CH
¹³C~55-57s-OCH₃
¹⁹F+40 to +60s-SO₂F
³³S+140 to +160br s-OS O₂F

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for elucidating the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the adjacent aromatic protons, confirming the AA'BB' spin system of the 4-methoxyphenyl group. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons with their directly attached carbon atoms. youtube.comlibretexts.org This would definitively link the proton signals of the aromatic ring and the methoxy group to their corresponding carbon signals.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

While no specific crystal structure for this compound has been reported in the searched literature, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of related aryl sulfonate esters suggests that the geometry around the sulfur atom would be tetrahedral. researchgate.neteurjchem.comresearchgate.net

A hypothetical crystal structure would reveal key parameters such as bond lengths, bond angles, and torsion angles. For instance, the S=O and S-F bond lengths would be of particular interest. The planarity of the 4-methoxyphenyl ring and the orientation of the fluorosulfonyloxy group relative to the aromatic ring would also be determined. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds and π-π stacking, which govern the supramolecular architecture. researchgate.neteurjchem.comresearchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. The most prominent bands would be due to the stretching vibrations of the S=O and S-F bonds in the fluorosulfonyloxy group. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the region of 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹, respectively. The S-F stretching vibration is expected to appear in the range of 800-900 cm⁻¹. The spectrum would also feature bands corresponding to the C-O-C stretching of the ether linkage, C=C stretching of the aromatic ring, and C-H stretching and bending vibrations. psu.eduresearchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is often more sensitive to the vibrations of non-polar bonds and symmetric vibrations. Therefore, the symmetric S=O stretching vibration is expected to be a strong band in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing mode, would also be prominent. s-a-s.orgresearchgate.netcrimsonpublishers.com

Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy
C-H stretching (aromatic)3000-3100IR, Raman
C-H stretching (methyl)2850-3000IR, Raman
C=C stretching (aromatic)1450-1600IR, Raman
S=O asymmetric stretching1400-1450IR
S=O symmetric stretching1200-1250IR, Raman
C-O-C asymmetric stretching1230-1270IR
C-O-C symmetric stretching1020-1060Raman
S-F stretching800-900IR, Raman

Electron Diffraction for Gas-Phase Molecular Geometry Determination

Gas-phase electron diffraction (GED) is a powerful technique for the precise determination of the molecular geometry of substances in their vapor state, free from the influence of intermolecular forces present in solid or liquid phases. As of this writing, a dedicated gas-phase electron diffraction study specifically for this compound has not been reported in the peer-reviewed scientific literature.

In the absence of direct experimental GED data, the molecular geometry of this compound can be reliably predicted. This is achieved through high-level quantum chemical calculations and by analyzing experimental data from structurally analogous molecules. The molecule's structure is primarily defined by the geometry of the 4-methoxyphenyl group, the tetrahedral arrangement around the sulfur atom, and the rotational freedom around the single bonds connecting these moieties.

Predicted Molecular Geometry

The geometry is best described by considering its constituent parts: the anisole (methoxybenzene) fragment and the fluorosulfate group linked by an ester oxygen.

4-Methoxyphenyl Group: The geometry of this fragment is expected to be very similar to that of anisole. The phenyl ring itself will be nearly a perfect hexagon, though minor distortions are expected due to the electronic effects of the substituents. The methoxy group's C-O bond to the ring and the methyl C-H bonds will have lengths and angles consistent with those determined for anisole.

Fluorosulfate Group: The sulfur atom is central to a distorted tetrahedral geometry, bonded to two oxygen atoms, a fluorine atom, and the ester oxygen atom. The S=O double bonds are expected to be significantly shorter than the S-O and S-F single bonds.

The following tables present the expected structural parameters for this compound. These values are based on a combination of theoretical modeling and experimental data from analogous compounds, such as anisole and various sulfonyl fluorides.

Table 1: Predicted Bond Lengths

BondPredicted Length (Å)Basis of Prediction
S=O1.41Typical for sulfonyl groups
S–F1.57Based on analogous sulfonyl fluorides
S–O(ester)1.59Based on analogous sulfate esters
C(ring)–O(ester)1.40Based on experimental data for anisole
C(ring)–C(ring)1.39 - 1.40Typical aromatic C-C bond
C(ring)–O(methoxy)1.36Based on experimental data for anisole
O(methoxy)–C(methyl)1.42Based on experimental data for anisole
C–H1.08 - 1.09Typical aromatic and methyl C-H bonds

Note: The data in this table is predictive and based on computational models and data from analogous compounds, not on a direct gas-phase electron diffraction experiment of this compound.

Table 2: Predicted Bond Angles

AnglePredicted Angle (°)Basis of Prediction
O=S=O125Typical for sulfonyl groups
O=S–F108Based on analogous sulfonyl fluorides
O=S–O(ester)106Based on analogous sulfate esters
F–S–O(ester)98Based on analogous sulfonyl fluorides
C(ring)–O(ester)–S118Based on analogous aryl esters
C(ring)–O(methoxy)–C(methyl)118Based on experimental data for anisole
O(ester)–C(ring)–C(ring)117Typical for substituted phenyl rings
O(methoxy)–C(ring)–C(ring)125Typical for substituted phenyl rings

Note: The data in this table is predictive and based on computational models and data from analogous compounds, not on a direct gas-phase electron diffraction experiment of this compound.

Future experimental studies using gas-phase electron diffraction would be invaluable in confirming these predicted geometric parameters and providing a definitive understanding of the molecule's three-dimensional structure and conformational preferences.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Aromatic Systems and Heterocycles

Fluorosulfuric acid, 4-methoxyphenyl (B3050149) ester, also known as 4-methoxyphenyl fluorosulfate (B1228806), has emerged as a superior building block for the construction of intricate aromatic and heterocyclic structures. Its utility is most prominent in transition-metal-catalyzed cross-coupling reactions, where it serves as a highly effective electrophilic partner. nih.govresearchgate.net Aryl fluorosulfates are recognized as versatile alternatives to traditional organic halides and pseudohalides like triflates. nih.govrsc.org They often exhibit higher reactivity and selectivity in these transformations, which allows for milder reaction conditions and broader functional group tolerance. nih.govresearchgate.net

One of the most significant applications is in the Suzuki-Miyaura coupling reaction, a cornerstone of C-C bond formation for synthesizing biaryl compounds and complex styrenes. rsc.orgorganic-chemistry.orglibretexts.org The reaction of 4-methoxyphenyl fluorosulfate with various aryl boronic acids, catalyzed by palladium, proceeds efficiently to yield the corresponding biaryl products. rsc.orgresearchgate.net Notably, these reactions can often be performed under ligand-free conditions in environmentally benign solvents like water, making them attractive for industrial applications. researchgate.netsigmaaldrich.com The superior performance of aryl fluorosulfates compared to other electrophiles in these aqueous systems is attributed to their increased hydrophilicity. researchgate.net

Beyond Suzuki-Miyaura coupling, aryl fluorosulfates are competent partners in a range of other C-C bond-forming reactions, as detailed in the table below.

Table 1: Cross-Coupling Reactions Utilizing Aryl Fluorosulfates

Reaction Type Coupling Partner Catalyst System (Typical) Reference(s)
Suzuki-Miyaura Organoboronic acids/esters Palladium (e.g., Pd(OAc)₂) rsc.orgresearchgate.net
Negishi Organozinc reagents Palladium (e.g., Pd(PPh₃)₄) nih.govrsc.org
Stille Organostannanes Palladium researchgate.net

| Sonogashira | Terminal alkynes | Palladium/Copper | rsc.org |

The strategic use of the fluorosulfate group allows for highly chemoselective functionalization. The reactivity of the C-OSO₂F bond can be differentiated from that of C-Br and C-Cl bonds. researchgate.net This distinct reactivity profile enables the stepwise and controlled introduction of different substituents into an aromatic core, providing a direct and modular strategy for synthesizing polysubstituted aromatics and heterocycles like functionalized pyridines. researchgate.net

Precursors for Selective Fluorination Reactions

The role of Fluorosulfuric acid, 4-methoxyphenyl ester as a precursor for selective fluorination is primarily centered on the emerging field of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. nih.govgrantome.com This application does not involve the traditional use of the molecule as a reagent to deliver a fluorine atom to a carbon center in a separate substrate. Instead, it focuses on the highly selective and rapid isotopic exchange of the fluorine atom on the sulfuryl group itself. nih.govchemrxiv.org

This process is particularly transformative in the field of radiochemistry for Positron Emission Tomography (PET), a non-invasive molecular imaging technique. nih.govchemrxiv.org The stable S-F bond in an aryl fluorosulfate can undergo an ultrafast exchange with a fluoride isotope, most notably fluorine-18 (B77423) ([¹⁸F]F⁻). nih.govgrantome.com This reaction allows for the late-stage radiolabeling of complex, biologically active molecules. grantome.comnih.gov

The key advantages of using aryl fluorosulfates for this purpose are:

Speed and Efficiency: The [¹⁸F]SuFEx reaction can be completed in seconds at room temperature with excellent radiochemical yields. nih.govchemrxiv.org

High Stability: The resulting [¹⁸F]aryl fluorosulfate probes are remarkably stable in vivo, with minimal release of the [¹⁸F]fluoride ion, which would otherwise lead to unwanted signal accumulation in bones. nih.gov

Simplified Purification: The process often requires only simple cartridge filtration rather than time-consuming HPLC purification. nih.govchemrxiv.org

Therefore, while not a conventional fluorinating agent, 4-methoxyphenyl fluorosulfate serves as a critical precursor for the selective introduction of [¹⁸F]fluorine into a molecule, creating advanced PET imaging agents. nih.govchemrxiv.org

Design and Synthesis of Advanced Organic Intermediates

This compound is a key tool for the rational design and synthesis of advanced organic intermediates, largely due to its predictable reactivity in cross-coupling and SuFEx reactions. nih.govnih.gov It serves as a more reactive and sometimes more selective alternative to aryl triflates and halides, enabling the construction of molecules that might be challenging to synthesize using traditional methods. nih.govresearchgate.net

The power of this reagent lies in its ability to participate in sequential, site-selective cross-coupling reactions. researchgate.net For instance, a molecule containing both a fluorosulfate group and a less reactive halide (like chloride) can be functionalized step-wise, with the fluorosulfate reacting first under specific catalytic conditions. researchgate.net This modular approach is invaluable for building libraries of complex compounds and for the total synthesis of natural products. nih.gov

Furthermore, the SuFEx process allows for the conversion of readily available phenols into their corresponding fluorosulfates. nih.govnih.gov These fluorosulfates can then be transformed into other important sulfur(VI)-containing functional groups. For example, under activation with specific catalysts like Ca(NTf₂)₂, aryl fluorosulfates react with amines to form sulfamates, another class of valuable organic intermediates. nih.govchemrxiv.org This expands the synthetic toolbox, allowing chemists to access a diverse array of nitrogen-based sulfur(VI) compounds from a common precursor. nih.gov

Table 2: Example Intermediates from 4-Methoxyphenyl Fluorosulfate via Suzuki Coupling

Boronic Acid Partner Product Application Area
Phenylboronic acid 4-methoxy-1,1'-biphenyl Liquid crystals, organic electronics
4-Formylphenylboronic acid 4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde Pharmaceutical synthesis, functional dyes

Role as Versatile Linkers in Functional Material Development

The fluorosulfate moiety is an excellent connective hub for the development of functional materials, a role enabled by its unique reactivity profile within the framework of SuFEx click chemistry. nih.govresearchgate.net Click chemistry describes reactions that are modular, high-yielding, and create stable products under mild conditions, making them ideal for polymer synthesis and bioconjugation. jk-sci.comnih.govslideshare.net

In materials science, aryl fluorosulfates are used as monomers or cross-linkers to create novel polymers. nih.govnih.gov For example, the step-growth polymerization of bis-phenols with a connector like sulfuryl fluoride (SO₂F₂) can produce high-molecular-weight polysulfates. nih.gov In this context, a bis-aryl fluorosulfate can react with a bis-phenol (or its silyl (B83357) ether derivative) to form a stable polysulfate backbone. nih.govresearchgate.net The stability of the resulting sulfate (B86663) linkage is a critical attribute for creating durable materials. nih.gov

The SuFEx reaction provides a powerful method for post-polymerization modification. nih.govresearchgate.net A polymer chain containing pendant fluorosulfate groups can be further functionalized by reacting these groups with various nucleophiles, allowing for the precise tuning of the material's properties. researchgate.net

In the realm of chemical biology, which often overlaps with functional material design, the aryl fluorosulfate group serves as a unique linker for creating chemical probes and bioconjugates. acs.orgenamine.net It is generally unreactive in a biological environment but can be "activated" to form a covalent bond with specific amino acid residues (like tyrosine, serine, or lysine) within a protein's binding site. acs.orgenamine.net This context-dependent reactivity makes it a powerful tool for linking reporter tags (like fluorophores) to proteins or for developing targeted covalent inhibitors. nih.govacs.org This principle of a stable yet activatable linker is highly desirable in the design of advanced functional materials.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-methoxyphenyl fluorosulfate
4-methoxy-1,1'-biphenyl
4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde
3-(4-methoxyphenyl)pyridine
Phenylboronic acid
4-Formylphenylboronic acid
Pyridine-3-boronic acid
Sulfuryl fluoride
Calcium triflimide (Ca(NTf₂)₂)
Palladium(II) acetate (B1210297) (Pd(OAc)₂)

Q & A

Basic: What are the key physicochemical properties of fluorosulfuric acid, 4-methoxyphenyl ester relevant to its handling and storage in laboratory settings?

Answer:
The compound (C₇H₇FO₄S, MW 206.19) is a liquid at room temperature with a density of 1.367 g/mL (25°C) and a flashpoint >230°F. Its SMILES string (O=S(OC₁=CC=C(OC)C=C₁)(F)=O) and InChI key (KRFXUAVCNYFMJE-UHFFFAOYSA-N) confirm the ester structure. Safety data classify it as Skin Corrosion Category 1B (H314), requiring storage in non-combustible, corrosive material-compatible containers (Storage Code 8B). Handling necessitates PPE (gloves, goggles) and adherence to P260/P280 precautions .

Basic: What synthetic methodologies are commonly employed to prepare this compound?

Answer:
The compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling using aryl fluorosulfates as electrophilic partners. Key steps include:

  • Catalyst : Ligand-free Pd(0) or Pd(II) precursors.
  • Solvent : Water, enabling room-temperature reactions without inert atmosphere requirements.
  • Conditions : Substrate-to-catalyst ratios of 100:1, achieving C–O bond activation. This method avoids toxic solvents and specialized ligands, aligning with green chemistry principles .

Advanced: How does the ligand-free palladium-catalyzed Suzuki-Miyaura reaction utilizing this ester compare to traditional coupling methods?

Answer:
Traditional Suzuki reactions often require aryl halides, anhydrous solvents (e.g., THF), and ligands (e.g., phosphines). In contrast, this compound enables:

  • Efficiency : Higher functional group tolerance due to milder conditions.
  • Sustainability : Water as a solvent reduces environmental impact.
  • Scope : Compatibility with air-sensitive substrates is limited, but yields (>80%) are comparable to halide-based systems. Mechanistic studies suggest oxidative addition of the C–O bond to Pd(0) is rate-limiting .

Advanced: What analytical techniques are recommended for characterizing this compound and verifying its purity?

Answer:

  • NMR Spectroscopy : ¹⁹F NMR detects the fluorosulfate group (δ ~ -35 ppm). ¹H NMR confirms the 4-methoxyphenyl moiety (δ 3.8 ppm for OCH₃).
  • Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion peak at m/z 206.19.
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, leveraging the aromatic group’s absorbance .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Acid-resistant gloves, lab coat, and face shield.
  • Ventilation : Use fume hoods to avoid inhalation (P304+P340).
  • First Aid : For skin contact, rinse immediately with water (P303+P361+P353).
  • Storage : In glass containers, segregated from bases and reducing agents .

Advanced: What are the mechanistic implications of using water as a solvent in cross-coupling reactions involving this ester?

Answer:
Water enhances Pd catalyst stability by stabilizing charged intermediates via hydrogen bonding. However, hydrophobic substrates may require phase-transfer agents. Kinetic studies in H₂O show faster oxidative addition compared to DMF, attributed to solvation effects on Pd(0) activation .

Advanced: How does the electronic nature of the 4-methoxyphenyl group influence reactivity in nucleophilic substitutions?

Answer:
The methoxy group’s electron-donating nature (+M effect) activates the aromatic ring toward electrophilic attack but deactivates the fluorosulfate group toward nucleophilic substitution. Comparative studies with electron-deficient aryl esters (e.g., 4-nitrophenyl) show slower reaction rates, necessitating higher temperatures or stronger nucleophiles .

Basic: What are the documented applications of this compound in organic synthesis beyond Suzuki-Miyaura coupling?

Answer:

  • Derivatization : Used to synthesize imidazole sulfonic acid esters via nucleophilic aromatic substitution (e.g., ).
  • Biological Probes : Functionalization of biomolecules (e.g., peptides) for fluorescence tagging, leveraging the fluorosulfate’s reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.